molecular formula C6H10F2O B6237069 3-(2,2-difluoroethyl)cyclobutan-1-ol, Mixture of diastereomers CAS No. 1779935-03-3

3-(2,2-difluoroethyl)cyclobutan-1-ol, Mixture of diastereomers

Cat. No.: B6237069
CAS No.: 1779935-03-3
M. Wt: 136.1
InChI Key:
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Description

3-(2,2-Difluoroethyl)cyclobutan-1-ol, mixture of diastereomers, is a chemical compound with the molecular formula C6H10F2O and a molecular weight of 136.14 g/mol. This compound consists of a cyclobutane ring substituted with a 2,2-difluoroethyl group and a hydroxyl group, resulting in a mixture of diastereomers due to the presence of chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethyl)cyclobutan-1-ol typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Introduction of Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Hydroxyl Group Addition: The hydroxyl group can be added through hydroboration-oxidation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the difluoroethyl group.

    Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(2,2-difluoroethyl)cyclobutanone.

    Reduction: Formation of 3-(2,2-difluoroethyl)cyclobutane.

    Substitution: Various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

3-(2,2-Difluoroethyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethyl)cyclobutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethyl group can influence the compound’s reactivity and binding affinity, while the cyclobutane ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Difluoroethyl)cyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.

    3-(2,2-Difluoroethyl)cyclobutane: Lacks the hydroxyl group, making it less polar.

    Cyclobutanol: Lacks the difluoroethyl group, resulting in different chemical properties.

Uniqueness

3-(2,2-Difluoroethyl)cyclobutan-1-ol is unique due to the presence of both the difluoroethyl group and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The mixture of diastereomers adds complexity to its behavior and interactions.

Properties

CAS No.

1779935-03-3

Molecular Formula

C6H10F2O

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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